
N-(1-methyl-3-phenylpropyl)-2,2-diphenylacetamide
説明
N-(1-methyl-3-phenylpropyl)-2,2-diphenylacetamide, also known as Fentanyl, is a synthetic opioid drug that is widely used as a pain reliever and anesthetic. It is a potent analgesic that is up to 100 times more potent than morphine and is used to manage pain in patients with chronic and acute pain.
作用機序
N-(1-methyl-3-phenylpropyl)-2,2-diphenylacetamide works by binding to the mu-opioid receptors in the brain and spinal cord, which reduces the transmission of pain signals. It also activates the reward centers in the brain, which can lead to addiction and dependence.
Biochemical and Physiological Effects:
The use of this compound can cause a range of biochemical and physiological effects, including respiratory depression, sedation, nausea, and constipation. It can also lead to addiction and dependence, which can be difficult to overcome.
実験室実験の利点と制限
N-(1-methyl-3-phenylpropyl)-2,2-diphenylacetamide is widely used in laboratory experiments due to its potency and effectiveness in managing pain. However, its use is limited by its potential for addiction and dependence, as well as its potential for respiratory depression and other side effects.
将来の方向性
There are many potential future directions for research on N-(1-methyl-3-phenylpropyl)-2,2-diphenylacetamide. One area of interest is the development of new formulations that can reduce the risk of addiction and dependence. Another area of interest is the development of new drugs that can target specific pain receptors in the body, which may be more effective and have fewer side effects than this compound. Additionally, research into the long-term effects of this compound use is needed to better understand its potential risks and benefits.
In conclusion, this compound is a potent analgesic that has been extensively studied for its potential use in managing pain. Its mechanism of action, biochemical and physiological effects, and potential for addiction and dependence have been well documented. While it has many advantages for laboratory experiments, its use is limited by its potential side effects. Future research is needed to better understand its potential risks and benefits and to develop new drugs that can target specific pain receptors in the body.
科学的研究の応用
N-(1-methyl-3-phenylpropyl)-2,2-diphenylacetamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been used in clinical trials to manage acute and chronic pain, as well as in the treatment of cancer pain. This compound has also been used as an anesthetic during surgery and as a sedative in intensive care units.
特性
IUPAC Name |
2,2-diphenyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-19(17-18-20-11-5-2-6-12-20)25-24(26)23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23H,17-18H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJOSKJCYBWBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-{3-[(3-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B3946648.png)
![3-(4-imino-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1-propanol](/img/structure/B3946649.png)
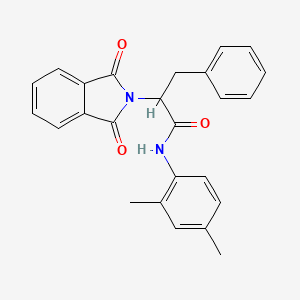

![N-benzyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3946664.png)
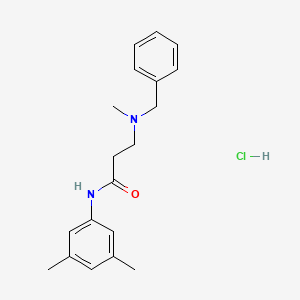
![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)propanamide](/img/structure/B3946682.png)
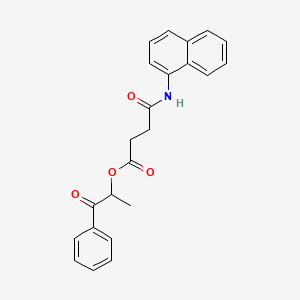
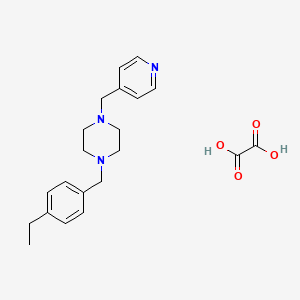
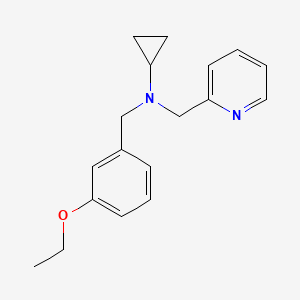
![methyl 2-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3946708.png)
![4-butyl-7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3946717.png)
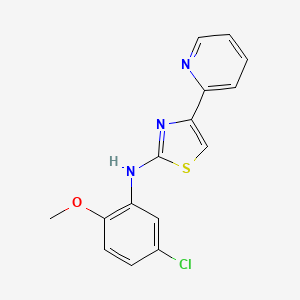
![6-({[(4-methoxyphenyl)(phenyl)methyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3946732.png)